Bimedrazole

Description

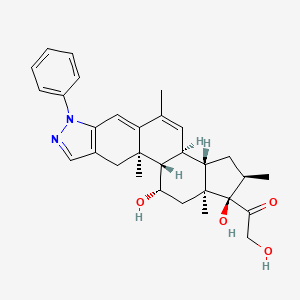

Structure

2D Structure

3D Structure

Properties

CAS No. |

4906-84-7 |

|---|---|

Molecular Formula |

C30H36N2O4 |

Molecular Weight |

488.6 g/mol |

IUPAC Name |

1-[(1S,2R,13S,14S,16R,17R,18S,20S)-17,20-dihydroxy-2,11,16,18-tetramethyl-7-phenyl-6,7-diazapentacyclo[11.7.0.02,10.04,8.014,18]icosa-4(8),5,9,11-tetraen-17-yl]-2-hydroxyethanone |

InChI |

InChI=1S/C30H36N2O4/c1-17-10-21-23-11-18(2)30(36,26(35)16-33)29(23,4)14-25(34)27(21)28(3)13-19-15-31-32(24(19)12-22(17)28)20-8-6-5-7-9-20/h5-10,12,15,18,21,23,25,27,33-34,36H,11,13-14,16H2,1-4H3/t18-,21+,23+,25+,27-,28+,29+,30+/m1/s1 |

InChI Key |

FKAINCOIINXAOK-UFVJYOHBSA-N |

Isomeric SMILES |

C[C@@H]1C[C@H]2[C@@H]3C=C(C4=CC5=C(C[C@@]4([C@H]3[C@H](C[C@@]2([C@]1(C(=O)CO)O)C)O)C)C=NN5C6=CC=CC=C6)C |

Canonical SMILES |

CC1CC2C3C=C(C4=CC5=C(CC4(C3C(CC2(C1(C(=O)CO)O)C)O)C)C=NN5C6=CC=CC=C6)C |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

11 beta,17,21-trihydroxy-6,16 alpha-dimethyl-2'-phenyl-2'H-pregna-2,4,6-trieno(3,2-c)pyrazol-20-one bimedrazole deacylcortivazol |

Origin of Product |

United States |

Molecular Interactions and Conformational Dynamics of Deacylcortivazol with the Glucocorticoid Receptor

Glucocorticoid Receptor Ligand Binding Pocket Expansion by Deacylcortivazol

Binding of ligands to the GR LBD typically occurs within a defined pocket. However, Deacylcortivazol's interaction with GR leads to a significant expansion of this binding pocket, a key feature distinguishing it from other glucocorticoids.

Structural Mechanisms of Expanded Ligand Binding Pocket Formation

The crystal structure of the GR LBD bound to Deacylcortivazol reveals a dramatic structural change upon ligand binding. This change results in the continuous extension of the ligand binding pocket into the upper region of the LBD. nih.govnih.govtandfonline.com The presence of the bulky phenylpyrazole group fused to the A ring of the corticosteroid backbone in DAC is central to this expansion. rsc.orgnih.gov Despite being only approximately 25% larger than dexamethasone (B1670325), DAC binding effectively doubles the size of the ligand binding pocket. nih.govnih.govtandfonline.comrsc.org Intricate interactions between the receptor and the phenylpyrazole group of DAC contribute significantly to the high-affinity binding and stabilization of this expanded pocket conformation. nih.govnih.gov

Comparative Analysis of Ligand Binding Pocket Volume with Other Glucocorticoids

A notable characteristic of Deacylcortivazol binding is the substantial increase in the GR ligand binding pocket volume compared to other well-studied glucocorticoids like dexamethasone. Structural analysis has shown that the DAC-bound GR ligand binding pocket has a volume of approximately 1070 ų. nih.govnih.govtandfonline.com This is nearly twice the volume of the dexamethasone-bound GR pocket, which measures around 540 ų. nih.govnih.govtandfonline.com While some studies using different methodologies and parameters may report slightly different absolute volumes, the relative difference showing a significantly larger pocket upon DAC binding remains consistent. mdpi.com

Below is a comparative data table illustrating the approximate ligand binding pocket volumes:

| Ligand | Approximate GR LBD Binding Pocket Volume (ų) | Source |

| Dexamethasone | 540 | nih.govnih.govtandfonline.com |

| Deacylcortivazol | 1070 | nih.govnih.govtandfonline.com |

Implications of Expanded Binding Pocket for Ligand Structural Diversity

The expanded binding pocket induced by Deacylcortivazol binding has significant implications for the types of ligands that can interact with the GR. This larger space provides an opportunity for novel modes of interaction and can accommodate chemical moieties that would not fit into the more constrained binding pocket observed with conventional glucocorticoids like dexamethasone. nih.govnih.govtandfonline.com Research into Deacylcortivazol-like compounds with modifications at the phenylpyrazole group, particularly at the 2'-position, has demonstrated that these substitutions can protrude into the expanded pocket. rsc.orgnih.gov Studies exploring different pendant groups at the 1' and 2' positions of the pyrazole (B372694) ring in DAC-like backbones have shown that the expanded pocket is more accommodating than initially predicted, allowing for structural diversity in potential ligands, albeit with varying effects on potency and interaction mechanisms. rsc.orgnih.gov This structural adaptability of the GR upon DAC binding offers a rational template for the discovery and design of new steroidal and nonsteroidal glucocorticoids tailored to interact with this expanded space. nih.govnih.govtandfonline.com

Ligand-Induced Glucocorticoid Receptor Conformational Changes and Activation

The binding of Deacylcortivazol, like other agonist ligands, triggers a series of conformational changes in the GR that are essential for its activation and subsequent cellular functions.

Mechanisms of Glucocorticoid Receptor Activation and Nuclear Translocation

In the absence of a bound ligand, the glucocorticoid receptor is primarily located in the cytoplasm, often in complex with chaperone proteins such as HSP90. nih.govresearchgate.net Upon binding of an agonist ligand like Deacylcortivazol, the GR undergoes conformational changes in its LBD. nih.govresearchgate.net These changes lead to the dissociation of chaperone proteins and facilitate the translocation of the activated GR from the cytoplasm into the nucleus. nih.govresearchgate.net Nuclear translocation is a critical step for GR to exert its effects as a ligand-activated transcription factor. nih.govresearchgate.net Once in the nucleus, the activated GR can bind to specific DNA sequences, such as glucocorticoid response elements (GREs), or interact with other transcription factors to regulate the expression of target genes, leading to both transcriptional activation and repression. nih.govresearchgate.net The affinity of a ligand for the GR is correlated with its ability to induce this activation and subsequent nuclear translocation. rsc.orgnih.gov

Allosteric Modulation of Activation Function 2 (AF2) Region Conformation

A key functional region within the GR LBD is the Activation Function 2 (AF2) domain, which plays a crucial role in recruiting coactivator proteins containing LXXLL motifs. nih.govoup.commdpi.com Ligand binding is essential for stabilizing the AF2 helix in a conformation that allows productive interaction with these coactivators, thereby enabling the receptor's transcriptional activity. nih.govoup.commdpi.com The crystal structure of GR bound to Deacylcortivazol shows that despite the significant expansion of the ligand binding pocket, the structure of the coactivator binding site, including the AF2 region, remains intact and capable of interacting with coactivators. nih.govnih.govtandfonline.com Studies comparing the effects of different ligands, including DAC and dexamethasone, on GR mutants have indicated that these ligands can differentially influence the activity of the AF2 domain. nih.gov This suggests that while both can stabilize an active AF2 conformation, there might be subtle differences in how different ligands allosterically modulate the AF2 region or its interaction with cofactors, potentially contributing to variations in downstream transcriptional responses. mdpi.comresearchgate.netplos.org The interaction between the ligand binding pocket and the AF2 region is an example of allosteric communication within the receptor. mdpi.comresearchgate.netplos.org

Compound Names and PubChem CIDs

Influence on Coregulator Recruitment and Dissociation Dynamics

Ligand binding to the GR LBD triggers conformational changes that facilitate the recruitment of transcriptional coregulators, including coactivators and corepressors. nih.govnih.govpnas.org These interactions are crucial for regulating gene transcription. nih.govpnas.org The AF-2 region within the LBD is particularly important for binding to coregulatory proteins, often through conserved LXXLL motifs found in coactivators. nih.govpnas.org

Studies investigating coregulator recruitment by DAC-bound GR have utilized peptide-profiling experiments. nih.gov Using a panel of peptides derived from endogenous nuclear receptor coregulators, researchers have assessed their ability to compete for binding to the GR LBD in the presence of DAC. nih.gov Peptides containing the LXXLL motif from coactivators such as SRC1 (steroid receptor coactivator 1), SRC3, and PGC1α have shown strong binding to GR in the presence of DAC, consistent with previous findings for GR and other nuclear receptors like the mineralocorticoid receptor (MR). nih.gov Specifically, the SRC1-4 and PGC1α-1 motifs appear to be potent competitors for binding to the DAC-bound GR LBD. nih.gov The peptide-profiling results for GR with DAC resemble those observed for MR, suggesting an overlap in coregulator recruitment specificity between these receptors. nih.gov

The binding of coactivator motifs, such as the SRC1-4 LXXLL motif, to the DAC-bound GR LBD has been characterized structurally through cocrystallization. nih.govrcsb.org The crystal structure of the GR LBD bound to DAC and the SRC1-4 LXXLL motif provides insights into how DAC binding accommodates coactivator recognition. nih.gov Notably, the expansion of the ligand-binding pocket by DAC does not appear to disrupt the structure of the coactivator binding site. nih.govrcsb.org

While the provided information details the recruitment of coregulators, specific data on the dissociation dynamics of coregulators from the DAC-bound GR complex is not explicitly available in the search results. However, the stability of the GR-ligand/coregulator complex can influence dissociation dynamics. Studies with other ligands, like vamorolone, have shown that weakened coactivator binding can be associated with altered protein conformational dynamics at the AF-2 site, potentially influencing coregulator dissociation. pnas.org Further research specifically on DAC's impact on coregulator dissociation rates would be necessary for a complete understanding.

Characterization of Deacylcortivazol-Glucocorticoid Receptor Binding Kinetics and Thermodynamics

Deacylcortivazol is described as a high-affinity glucocorticoid. nih.govwikipedia.org Its potency is significantly higher than that of cortisol (200-fold) and dexamethasone (40-fold), depending on the activity measured. nih.govnih.govrsc.org This high potency is generally correlated with high affinity for the GR. rsc.org

While the search results emphasize the structural aspects of DAC-GR binding and its high affinity, detailed quantitative data on the binding kinetics (association and dissociation rates) and thermodynamics (enthalpy, entropy, and free energy of binding) specifically for DAC are not extensively provided. However, the intricate interactions observed in the crystal structure, including the extensive hydrophobic contacts and the π-π interaction, contribute significantly to the favorable binding free energy, driving the high affinity. nih.govfrontiersin.org

General principles of ligand binding to nuclear receptors, including GR, involve a balance of energetic and entropic contributions. frontiersin.orgscience.gov The binding free energy is a key determinant of affinity and is influenced by factors such as molecular mechanical energy and solvation energy changes upon complex formation. frontiersin.org

Studies on other GR ligands have investigated binding kinetics and thermodynamics to understand their differential effects. For instance, the dissociation kinetics of GR-DNA complexes can be modulated by ligand structure. plos.orguba.ar While this relates to the downstream effects after ligand binding, it highlights the importance of kinetic parameters in GR function.

The high affinity of DAC for GR is a primary factor underlying its potency. nih.govnih.govrsc.org The structural data provides a strong basis for understanding the favorable thermodynamics of binding, arising from the extensive and specific interactions within the expanded binding pocket. nih.govrcsb.org Further experimental studies employing techniques like isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) would be necessary to fully characterize the binding kinetics and thermodynamics of DAC-GR interaction quantitatively.

Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

| Deacylcortivazol (DAC) | 3032474 |

| Glucocorticoid Receptor (GR) | 3080 |

Data Tables

Based on the search results, a table summarizing the ligand-binding pocket volumes could be informative.

| Ligand | GR Ligand-Binding Pocket Volume (ų) | Source |

| Dexamethasone | ~540 | nih.govrcsb.orgtandfonline.com |

| Deacylcortivazol | 1,070 | nih.govrcsb.orgtandfonline.com |

Structure Activity Relationship Sar of Deacylcortivazol and Its Analogues

Synthetic Methodologies for Deacylcortivazol-like Ligands

The synthesis of Deacylcortivazol-like ligands, characterized by a pyrazole (B372694) moiety fused to a steroid or steroid-like backbone, involves specific chemical transformations to construct the heterocyclic ring and introduce desired substituents.

Traditional Synthetic Approaches for Pyrazole Ring Formation

Traditional methods for synthesizing pyrazole rings typically involve the reaction of hydrazines with 1,3-dicarbonyl compounds. rsc.orgyoutube.com This approach can be utilized in the synthesis of DAC-like structures where a suitable dicarbonyl precursor on the steroid backbone reacts with a hydrazine (B178648) derivative to form the fused pyrazole ring. rsc.org This method provides a foundational route for incorporating the core pyrazole structure into the steroid framework.

Ullmann-type Coupling Strategies for Pyrazole Regioisomer Synthesis

Ullmann-type coupling reactions have emerged as a significant strategy for the synthesis of Deacylcortivazol-like ligands, particularly for introducing diverse substituents at the nitrogen atoms of the pyrazole ring. nih.govrsc.orgnih.govresearchgate.netrsc.org This metal-catalyzed cross-coupling reaction, often employing copper catalysts, allows for the formation of carbon-nitrogen bonds between an aryl or alkyl halide and the nitrogen atom of the pyrazole. researchgate.netmdpi.com

A notable application of Ullmann-type coupling in the synthesis of DAC analogues involves the modification of a DAC-like backbone containing an unsubstituted pyrazole intermediate. nih.govrsc.org By reacting this intermediate with various aryl or alkyl halides under Ullmann conditions, it is possible to selectively introduce pendant groups at either the 1'- or 2'-positions of the pyrazole ring. nih.govrsc.orgnih.govresearchgate.netrsc.org This strategy is particularly valuable because it enables the synthesis of both possible regioisomers, allowing for a systematic investigation of the impact of substitution position on GR binding and activity. nih.govrsc.org Unlike traditional syntheses that might rely on less readily available aryl hydrazines, the use of an unsubstituted pyrazole followed by Ullmann coupling with various halides offers greater flexibility and diversity in the appended groups. nih.govrsc.org

Development of Novel Synthetic Routes and Their Applicability

Beyond traditional and Ullmann-type methods, the development of novel synthetic routes for Deacylcortivazol-like ligands aims to improve efficiency, yield, and access to a wider range of structural modifications. While specific details of all novel routes are extensive, research indicates ongoing efforts to explore alternative strategies for constructing the pyrazole ring and incorporating diverse functionalities onto the steroid or steroid-like scaffold. ucl.ac.uk These novel approaches may involve different reaction mechanisms, catalysts, or starting materials compared to the established methods. The applicability of these routes is assessed by their ability to furnish DAC analogues with desired structural features, facilitating comprehensive SAR studies and the potential discovery of ligands with improved pharmacological properties.

Impact of Structural Modifications on Glucocorticoid Receptor Affinity and Potency

Structural modifications to the Deacylcortivazol scaffold, particularly at the pyrazole ring, significantly influence the affinity and potency of these ligands for the glucocorticoid receptor. The expanded binding pocket induced by DAC allows for the accommodation of substituents that might not be tolerated by the GR bound to smaller ligands like dexamethasone (B1670325). nih.govresearchgate.netresearchgate.netrcsb.org

Systematic Substitutions at the Pyrazole Ring: 1'- and 2'-Positions

Systematic substitution at the 1'- and 2'-positions of the pyrazole ring in DAC-like ligands has revealed distinct SAR patterns. nih.govrsc.orgresearchgate.netwikipedia.orguni.lu Studies involving the synthesis and evaluation of regioisomers substituted at these positions have provided valuable insights into the spatial requirements and interaction profiles within the expanded GR binding pocket. nih.govrsc.orgresearchgate.netrsc.org

Effects of Aliphatic and Aromatic Pendant Groups

The nature of the pendant group attached to the 1'- or 2'-position of the pyrazole ring has a significant impact on GR affinity and potency. Both aliphatic and aromatic groups substituted at the 2'-position have been shown to produce ligands with glucocorticoid activity. nih.govresearchgate.netrsc.orgresearchgate.netrsc.org For instance, phenyl and 4-fluorophenyl substitutions at the 2'-position resulted in ligands exhibiting high cellular affinity for the receptor and potencies exceeding that of dexamethasone. nih.govrsc.orgnih.govresearchgate.netrsc.org

Surprisingly, substitution at the 1'-position, which was initially predicted to have limited space within the binding pocket, also yielded ligands with significant GR activity. nih.govresearchgate.netrsc.orgnih.govresearchgate.netrsc.orgresearchgate.net Phenyl substitution at the 1'-position, for example, produced a high-affinity ligand with notably greater potency than dexamethasone, indicating that the expanded binding pocket is more accommodating than anticipated. nih.govrsc.orgnih.govrsc.orgresearchgate.net However, other modifications at the 1'-position were markedly less potent, suggesting a complex interplay of factors influencing binding and activity at this site. nih.govnih.govrsc.orgresearchgate.net

The difference in potency and cellular affinity profiles between 1'- and 2'-substituted DAC-like compounds suggests potentially different modes of interaction with the GR. nih.govrsc.orgrsc.org This highlights the importance of exploring substitution at both positions to fully understand the SAR and to design ligands with tailored activity.

Here is a table summarizing some representative data on the impact of substitutions at the 1'- and 2'-positions based on the search results:

| Substitution Position | Pendant Group | Cellular Affinity (Relative) | Potency (Relative to Dexamethasone) | Reference |

| 2' | Phenyl | High | >5x | nih.govrsc.orgnih.govresearchgate.netrsc.org |

| 2' | 4-Fluorophenyl | High | >5x | nih.govrsc.orgnih.govresearchgate.netrsc.org |

| 1' | Phenyl | High | ~10x | nih.govrsc.orgnih.govrsc.orgresearchgate.net |

| 1' | 4-Fluorophenyl | Lower than 1'-Phenyl | Markedly less potent than 1'-Phenyl | nih.govnih.govrsc.orgresearchgate.net |

Comparative Analysis of 1'- and 2'-Substituted Regioisomers

Studies investigating Deacylcortivazol-like compounds with substitutions at the 1'- and 2'-positions of the pyrazole ring have revealed notable differences in their interactions with the GR and their resulting biological activity rsc.orgnih.govrsc.org. Both 1'- and 2'-substituted ligands can function as active GR ligands rsc.orgnih.gov. However, a systematic difference is observed between these regioisomers, indicating distinct modes of interaction with the receptor rsc.orgnih.gov.

While 2'-substituted ligands have shown a wide range of potencies, consistent with previous research, 1'-substituted DAC-like ligands have also demonstrated strong glucocorticoid activity rsc.orgnih.gov. For instance, phenyl substitution at the 1'-position (D1'P) resulted in a high-affinity ligand that was equally or even more potent than some 2'-substituted compounds and approximately 10 times more potent than dexamethasone rsc.orgnih.govrsc.org. In contrast, other 1'-modifications generally led to lower potency compared to their 2'-substituted counterparts rsc.orgnih.govrsc.org. An example is the hexyl group substitution, where the 2'-substituted analogue (D2'H) showed potency and cellular affinity similar to prednisolone, while the 1'-substituted analogue (D1'H) exhibited significantly worse cellular affinity and minimal cytotoxicity nih.gov.

The potency of both 2'-substituted and 1'-substituted DAC-like compounds shows a linear correlation with cellular affinity, but with differing slopes rsc.orgnih.govrsc.org. This suggests that changes in affinity have a greater impact on the potency of 1'-substituted compounds compared to 2'-substituted ones rsc.orgnih.gov.

Mechanistic Insights into Differential Ligand-Receptor Interactions Based on Substitution Position

The observed differences in activity and affinity between 1'- and 2'-substituted Deacylcortivazol analogues stem from how these different substitution patterns influence their interaction with the GR binding pocket rsc.orgnih.gov. The crystal structure of the GR LBD bound to DAC reveals a significantly expanded ligand binding pocket compared to that bound to dexamethasone nih.govnih.gov. This expanded pocket, approximately twice the size of the dexamethasone pocket, can accommodate the bulky phenylpyrazole group of DAC nih.govnih.gov.

Molecular docking studies suggest that 1'-substituted ligands are shifted within the binding pocket towards the D ring of the steroid core compared to DAC and the 2'-substituted ligands rsc.orgnih.gov. This shift is believed to accommodate the additional bulk introduced by the 1'-substitution rsc.orgnih.gov. Despite this accommodation, 2'-substituted compounds generally exhibit more favorable docking free energies than their 1'-substituted regioisomers rsc.orgnih.gov. The distinct slopes observed in the affinity-potency correlation for 1'- and 2'-substituted ligands further support the notion that these substitutions lead to different modes of interaction with the GR rsc.orgnih.gov.

Chemical Modifications at the C-17α and C-21 Positions of the Deacylcortivazol Backbone

Modifications at the C-17α and C-21 positions of the Deacylcortivazol backbone have also been explored to modulate glucocorticoid activity rsc.org. For instance, replacing the C-17α hydroxyl group of DAC with a furoate group has been shown to enhance GR potency, likely through improved gene regulation rsc.org. Further increasing potency was achieved by substituting an ester group at the C-21 position in a DAC-like ligand already bearing a C-17α furoate group rsc.org.

Other modifications at C-21, such as the addition of a mercaptobenzothiazole (MBT) group, have been investigated with the aim of developing selective glucocorticoid receptor modulators (SGRMs) nih.gov. While some C-21 modifications, like the MBT substitution, can reduce transcriptional activation while maintaining anti-inflammatory activity, others, such as the addition of an SMe group, can lead to the formation of an unoccupied channel in the region corresponding to the DAC-expanded binding pocket nih.gov. Modifications at the C-17 position have also been linked to optimizing ligand affinity biorxiv.org.

Quantitative Correlation Between Cellular Affinity and Biological Potency

A quantitative relationship exists between the cellular affinity of Deacylcortivazol-like ligands for the GR and their biological potency rsc.orgnih.govrsc.orgresearchgate.net. Generally, higher cellular affinity correlates with higher biological potency rsc.orgnih.gov. This correlation is evident when plotting the effective cellular dissociation constant (KDeff), a measure of cellular affinity, against the half-maximal effective concentration (EC50), a measure of potency rsc.orgnih.gov.

However, the relationship between affinity and potency is not identical for all analogues, particularly when comparing the 1'- and 2'-substituted regioisomers rsc.orgnih.gov. As mentioned earlier, the slopes of the linear correlation between affinity and potency differ between ligands with 1' and 2' pendant groups, indicating that the position of substitution influences how strongly changes in binding affinity translate into changes in biological effect rsc.orgnih.gov. This suggests that while affinity is a key determinant of potency, the specific interactions within the GR binding pocket, dictated by the ligand's structure and binding mode, also play a significant role in shaping the final biological response rsc.orgnih.gov.

Below is a table summarizing some comparative data points extracted from the search results regarding the potency of selected Deacylcortivazol analogues relative to dexamethasone:

| Compound Name | Substitution Position | Pendant Group | Relative Potency (vs Dexamethasone) | Cellular Affinity (KDeff) |

| Dexamethasone | N/A | N/A | 1x | ~3 nM researchgate.net |

| D2'P | 2' | Phenyl | >5x rsc.orgnih.govrsc.org | ~2-3 nM researchgate.net |

| D2'PF | 2' | 4-Fluorophenyl | >5x rsc.orgnih.govrsc.org | ~2-3 nM researchgate.net |

| D1'P | 1' | Phenyl | ~10x rsc.orgnih.govrsc.org | High rsc.orgnih.govrsc.org |

| D2'H | 2' | Hexyl | Similar to Prednisolone nih.gov | Similar to Prednisolone nih.gov |

| D1'H | 1' | Hexyl | Markedly less potent rsc.orgnih.govrsc.org | >1000x worse than Prednisolone nih.gov |

Note: Relative potency and affinity values are approximate and based on interpretations of the provided text snippets.

Rational Design Principles for Deacylcortivazol Derivatives with Tailored Activity

The unique structural features of Deacylcortivazol and its interaction with the GR have provided a valuable template for the rational design of novel glucocorticoid derivatives with tailored activity profiles nih.govnih.govrsc.orgresearchgate.net. The discovery that DAC binding expands the GR ligand binding pocket significantly has opened new avenues for designing ligands that can exploit this larger space nih.govnih.gov.

Rational design efforts often focus on introducing specific chemical modifications at key positions to influence ligand-receptor interactions and modulate downstream effects nih.govbiorxiv.org. The expanded pocket, particularly around the pyrazole ring, is a target for substitutions aimed at developing new, potentially selective, glucocorticoids rsc.orgrsc.org.

Modifications at positions equivalent to C3, C11, and C17 on the steroid core are also employed in rational design biorxiv.org. Altering the group at the C3-equivalent position can perturb the AF2 surface of the receptor, influencing coregulator binding and potentially driving selective modulation biorxiv.org. Substitutions at C11 can be used to steer the ligand towards agonistic or antagonistic activity biorxiv.org. Modifications at C17 are often aimed at optimizing the ligand's affinity for the receptor biorxiv.org.

The goal of these rational design strategies is to create Deacylcortivazol derivatives that can selectively modulate GR-mediated gene regulation, separating the beneficial anti-inflammatory and immunosuppressive effects from unwanted side effects nih.govfrontiersin.orgresearchgate.net. By understanding how specific structural changes impact binding affinity, receptor conformation, and downstream signaling pathways, researchers can design ligands with improved therapeutic profiles nih.govresearchgate.net.

Biological Activities and Downstream Signaling Pathways of Deacylcortivazol

Glucocorticoid Receptor-Mediated Gene Regulation

The interaction between Deacylcortivazol and the GR results in intricate patterns of gene regulation. The GR-DAC complex influences gene expression by directly binding to Glucocorticoid Response Elements (GREs) in the DNA or by interacting with other transcription factors through protein-protein interactions mdpi.complos.org.

Deacylcortivazol is recognized as a potent activator of the GR, impacting both the induction and repression of genes. Research indicates that DAC can induce and repress genes with greater potency (lower EC₅₀) compared to dexamethasone (B1670325), a widely used synthetic glucocorticoid. In certain contexts, DAC exhibits equal efficacy (maximal activity, Amax) to dexamethasone nih.gov. This suggests that the binding of DAC to the GR does not fundamentally alter the capacity of the GR to regulate gene transcription through these distinct mechanisms nih.gov.

Despite the mechanistic differences between GR-mediated gene induction and repression, studies suggest that DAC influences both processes. The capacity of DAC to modulate both induction and repression underscores its comprehensive influence on GR-regulated transcriptional networks nih.govnih.gov.

The transcriptional activity of the GR complex bound to Deacylcortivazol can vary significantly depending on the specific cellular environment. Factors within the cell, such as the presence and concentration of various coactivators and corepressors, can influence the extent and specificity of GR-mediated gene regulation plos.orgnih.gov.

Studies utilizing different cell lines and genetic modifications in the GR ligand-binding domain (LBD) have shown that the potency and efficacy of DAC in regulating gene expression can be altered in a manner dependent on the specific steroid ligand nih.govresearchgate.net. For example, certain mutations in the GR LBD affecting the AF2 activation domain can lead to differential impacts on the transcriptional activity of GR when bound to DAC compared to when bound to dexamethasone nih.gov. This highlights that the specific interaction between DAC and the GR can lead to unique transcriptional outcomes in different cellular backgrounds nih.gov.

The transcriptional activity of the GR-Deacylcortivazol complex is substantially influenced by the recruitment of coactivators and corepressors. These coregulatory proteins interact with the ligand-bound GR, modulating its ability to either activate or repress gene transcription plos.orgnih.gov.

The binding of DAC to the GR induces a conformational change in the LBD, including the formation of the AF-2 activation domain, which promotes interaction with coactivator proteins mdpi.comoup.com. Structural studies, including X-ray crystallography, have revealed that the GR LBD bound to DAC and a coactivator motif (such as from SRC1) exhibits an expanded ligand binding pocket while the structure of the coactivator binding site remains intact nih.gov. This expanded pocket, which is effectively double the size of the dexamethasone-binding pocket, provides insights into how DAC's unique structure is accommodated and how it effectively recruits coactivators nih.gov.

Investigations into the interaction of GR-DAC complexes with various coactivator and corepressor peptides have demonstrated that DAC binding favors interaction with coactivator motifs while inhibiting the binding of corepressor motifs, consistent with its agonistic properties nih.gov. Specific coactivators, including members of the p160 family (SRC1, SRC2, SRC3) and PGC1α, have been shown to interact with the GR-DAC complex, influencing its transcriptional output oup.comnih.gov. The specific complement of coactivators and corepressors present in a given cell type can thus fine-tune the transcriptional response to Deacylcortivazol plos.orgnih.gov.

Data Table 1: Relative Potency of Deacylcortivazol and Dexamethasone in Gene Regulation

| Compound | Relative Potency (EC₅₀) in Gene Induction | Relative Potency (EC₅₀) in Gene Repression |

| Deacylcortivazol | Higher (10-40 fold lower EC₅₀) | Higher (10-40 fold lower EC₅₀) |

| Dexamethasone | Lower | Lower |

Note: Relative potency is indicated by the EC₅₀ value; a lower EC₅₀ signifies higher potency. The presented range is based on observations in some studies nih.gov. Actual values may vary depending on the specific experimental conditions and gene targets.

Data Table 2: Glucocorticoid Receptor Ligand Binding Pocket Volume

| Ligand | Approximate Ligand Binding Pocket Volume (ų) |

| Dexamethasone | ~540 |

| Deacylcortivazol | ~1070 |

Note: These values are based on crystallographic data and represent the approximate volume of the ligand binding pocket when the respective ligand is bound nih.gov.

Anti-inflammatory and Immunosuppressive Actions

Glucocorticoids, including DAC, are widely recognized for their potent anti-inflammatory and immunosuppressive properties, making them valuable therapeutic agents for conditions such as rheumatoid arthritis, asthma, and autoimmune diseases. nih.govnih.gov These effects are primarily mediated through the interaction of activated GR with various cellular and molecular components of the immune system. mdpi.comnih.gov

Modulation of Pro-inflammatory Gene Expression

A key mechanism underlying the anti-inflammatory effects of glucocorticoids is the repression of pro-inflammatory gene expression. The ligand-bound GR can inhibit the activity of transcription factors that govern the expression of inflammatory genes, such as Nuclear Factor-kappa B (NF-κB) and Activator Protein 1 (AP-1). mdpi.comnih.govresearchgate.net This transrepression mechanism often involves protein-protein interactions between the activated GR and these transcription factors, impairing their capacity to activate gene expression. nih.govresearchgate.net

Glucocorticoids can downregulate the transcription of inflammatory genes, leading to the suppression of numerous pro-inflammatory cytokines and mediators, including Interleukin-6 (IL-6), Tumor Necrosis Factor (TNF), and prostaglandin (B15479496) E2. researchgate.net This modulation of inflammatory gene expression is considered a major basis for the anti-inflammatory and immunosuppressive effects of glucocorticoids. nih.govresearchgate.net

Cellular and Tissue-Specific Immune Responses

The immune system's response can be influenced by the microenvironments in which immune cells reside, with tissue-specific factors playing a significant role in shaping the outcome of immune responses. nih.govmdpi.com While the provided information specifically details the modulation of gene expression and general anti-inflammatory mechanisms by glucocorticoids, the precise cellular and tissue-specific immune responses modulated by Deacylcortivazol itself are not explicitly detailed in the search results. However, glucocorticoids in general are known to modulate immune responses in various target tissues. escholarship.org Immune cell populations reside in tissues and interact with surrounding cells, performing critical tasks in maintaining tissue homeostasis and responding to pathological conditions like chronic inflammation and autoimmunity. mdpi.com

Anti-Leukemic Activity and Associated Mechanisms

Deacylcortivazol has demonstrated significant activity against leukemia, including in cell lines that exhibit resistance to other glucocorticoids. nih.govnih.govaacrjournals.orgmedkoo.com This anti-leukemic effect involves both glucocorticoid receptor-dependent and independent mechanisms, particularly at higher concentrations. nih.govaacrjournals.orgmedkoo.com

Cytotoxicity in Glucocorticoid-Sensitive and Resistant Leukemia Cell Lines

DAC has shown potent antileukemic activity in childhood acute lymphoblastic leukemia (ALL). researchgate.net Studies using glucocorticoid-resistant mutants derived from the glucocorticoid-sensitive human leukemic cell line CEM-C7 have shown that DAC causes significant growth inhibition in these resistant cells. nih.govaacrjournals.orgmedkoo.com Cortivazol (CVZ), a related compound, has also shown high antileukemic activity and relatively better cytotoxicity than other glucocorticoids in prednisolone-poor-responders. researchgate.net Most DAC-like compounds tested for cytotoxicity in leukemia cells required GR expression for their effect. nih.govresearchgate.netrsc.org

| Cell Line (Origin) | Glucocorticoid Sensitivity | DAC Effect | Reference |

| CEM-C7 (Human Leukemic Cell Line) | Sensitive | Growth Inhibition | nih.govaacrjournals.orgmedkoo.com |

| CEM-C7 Glucocorticoid-Resistant Mutants | Resistant | Significant Growth Inhibition (at 1 µM) | nih.govaacrjournals.orgmedkoo.com |

| REH cells (with varying GR expression) | Varying | Cytotoxic (GR-dependent) | nih.govrsc.org |

| Kasumi-1 (AML with t(8;21)) | Sensitive | Potent Inhibition | thno.org |

| SKNO-1 (AML with t(8;21)) | Sensitive | Potent Inhibition | thno.org |

| Jurkat, NB4, MV4-11 (Leukemia cells without R-E) | - | Less potent inhibition | thno.org |

| MCF-7 (Breast Cancer) and WI-38 (Normal Fibroblast) | - | Less potent inhibition | thno.org |

Glucocorticoid Receptor-Dependent Cytotoxic Mechanisms

The cytotoxic effect of glucocorticoids in leukemia cells is primarily exerted through the glucocorticoid receptor (GR). haematologica.org Upon binding to the ligand, GR translocates to the nucleus, binds to DNA, and regulates the transcription of genes that influence cellular activities, including those involved in apoptosis and cell cycle arrest. nih.govnih.govoup.comresearchgate.net Cortivazol, for instance, has been shown to cause cell cycle arrest in the G1 phase and increase the percentage of apoptotic cells. researchgate.net The mechanisms of antileukemic glucocorticoid activity are generally related to the activation of the glucocorticoid receptor. researchgate.net Studies with DAC-like ligands have also indicated that their cytotoxicity in leukemia cells required GR expression. nih.govresearchgate.netrsc.org

Glucocorticoid Receptor-Independent Cytotoxicity of Deacylcortivazol at Higher Concentrations

While GR-mediated mechanisms are central to glucocorticoid action, Deacylcortivazol has also demonstrated cytotoxicity that is not mediated by glucocorticoid receptors, particularly at concentrations higher than those necessary for GR saturation. nih.govaacrjournals.orgmedkoo.com In studies with glucocorticoid-resistant CEM-C7 mutants, significant growth inhibition was observed with 1 µM DAC, a concentration 50 times higher than that needed for GR saturation. nih.govaacrjournals.org This cytotoxicity was seen in mutants with high-affinity GR defective in nuclear translocation and even in a mutant completely devoid of receptors. nih.govaacrjournals.orgmedkoo.com These findings suggest that DAC may act as a bifunctional compound, exhibiting both steroid receptor-mediated and receptor-independent cytotoxicity. nih.govaacrjournals.orgmedkoo.com This receptor-independent effect at higher concentrations may contribute to its activity in glucocorticoid-resistant leukemia cell lines. nih.govaacrjournals.orgmedkoo.com

Acquired Resistance Mechanisms to Deacylcortivazol in Malignant Cells

Acquired resistance to therapeutic agents, including glucocorticoids like deacylcortivazol (DAC), represents a significant challenge in treating malignant diseases. This phenomenon involves the development of insensitivity to a drug that was initially effective crownbio.com. In the context of Deacylcortivazol, studies, particularly in human leukemic cell lines, have provided insights into potential mechanisms underlying acquired resistance.

Research using glucocorticoid-resistant mutants derived from the glucocorticoid-sensitive human leukemic cell line CEM-C7 demonstrated that DAC could still induce significant growth inhibition, although at a concentration fifty times higher than that required for glucocorticoid receptor (GR) saturation nih.gov. This cytotoxicity was observed even in mutants with high-affinity GRs defective in nuclear translocation and in a mutant completely lacking GRs, suggesting that at higher concentrations, the cytotoxic effects of DAC may not be solely mediated by the glucocorticoid receptor nih.gov.

Stable DAC-resistant clones could be isolated from dexamethasone-resistant subclones of CEM-C7 cells, with a frequency ranging from 1 to 8 x 10⁻⁴. This observation supports a model where resistance to DAC might be acquired through a two-step process nih.gov. The initial resistance to dexamethasone, another glucocorticoid, appears to precede the development of resistance to higher concentrations of DAC nih.gov.

While the precise molecular mechanisms of acquired resistance to Deacylcortivazol are not fully elucidated, the findings suggest the involvement of GR-independent pathways at higher drug concentrations and a potential multi-step process for resistance development, possibly building upon existing glucocorticoid resistance mechanisms nih.gov. General mechanisms of acquired drug resistance in cancer cells include alterations in drug transport and metabolism, mutations or amplification of drug targets, and genetic rewiring leading to impaired apoptosis frontiersin.orgnih.gov. Tumor heterogeneity, where subpopulations of cells may pre-exist with resistance features, also contributes to the emergence of resistance under selective pressure crownbio.comfrontiersin.org.

Further detailed research is needed to identify the specific downstream signaling pathways and molecular alterations that confer acquired resistance to Deacylcortivazol in malignant cells. Understanding these mechanisms is crucial for developing strategies to overcome or circumvent such resistance.

Table 1: Isolation Frequency of Stable DAC-Resistant Clones

| Cell Line Background | Derived Resistant Clones | Isolation Frequency |

| Dexamethasone-resistant CEM-C7 subclones | Stable DAC-resistant clones | 1 to 8 x 10⁻⁴ |

Preclinical Investigation of Deacylcortivazol and Its Analogues

In Vitro Cellular Models for Efficacy and Selectivity Assessment

In vitro cellular models are crucial for evaluating the efficacy and selectivity profiles of Deacylcortivazol and its analogues. These models allow for the assessment of compound activity on specific cellular processes mediated by the glucocorticoid receptor (GR).

Studies utilizing A549 cells, a human lung carcinoma cell line, have been employed to measure the anti-inflammatory potential of these compounds by assessing their ability to suppress interleukin-1β (IL-1β)-induced secretion of interleukin-6 (IL-6) biorxiv.orgnih.gov. This assay serves as an indicator of transrepressional activity, a key mechanism underlying the anti-inflammatory effects of glucocorticoids.

To investigate the potential for undesirable metabolic and muscular side effects, C2C12 myotubes have been used. These studies assess the impact of Deacylcortivazol and its analogues on protein synthesis, typically measured using techniques like the SUnSET assay, and glucose disposal, evaluated by examining Glut4 translocation biorxiv.orgnih.gov. Effects on protein synthesis and glucose metabolism in myotubes can provide insights into the muscle-sparing potential and metabolic liabilities of the compounds.

Furthermore, primary human osteoblasts have been utilized to evaluate the effects of these compounds on bone mineralization, a relevant endpoint for assessing potential adverse effects on bone health nih.gov.

Research on Deacylcortivazol-like compounds has demonstrated high cellular affinity for the glucocorticoid receptor and, in some cases, significantly greater potency compared to dexamethasone (B1670325) in cellular assays rsc.orgrsc.orgresearchgate.net. The distinct structural features of DAC, particularly the phenylpyrazole group, are thought to influence its interaction with the GR and contribute to its potent activity biorxiv.orgnih.gov.

The concept of selective GR modulation, aiming to separate beneficial transrepression from adverse transactivation, is a key focus in the development of novel glucocorticoids nih.govresearchgate.netresearchgate.net. In vitro studies are instrumental in characterizing the transrepression and transactivation profiles of DAC analogues. Some arylpyrazole-based GR agonists, structurally related to the DAC expanded binding pocket, have shown anti-inflammatory efficacy comparable to dexamethasone while exhibiting minimal transactivation activity in cultured rat beta cells, suggesting a potential for a more favorable side effect profile nih.gov.

Data from in vitro studies on the effects of various compounds, including analogues, on IL-1β-induced IL-6 secretion in A549 cells and protein synthesis in C2C12 myotubes highlight the diverse activity profiles achievable through structural modifications. biorxiv.orgnih.gov

Mechanistic Studies in Relevant Biological Systems (e.g., skeletal muscle)

Mechanistic studies aim to elucidate how Deacylcortivazol and its analogues exert their effects at the molecular and cellular levels, particularly in relevant biological systems such as skeletal muscle. Glucocorticoids are known to induce catabolic signaling in skeletal muscle, leading to decreased protein synthesis and increased protein degradation, ultimately contributing to muscle atrophy biorxiv.orgnih.govfrontiersin.org. This catabolic effect often opposes the anabolic signaling pathways like the insulin (B600854)/PI3K/AKT pathway biorxiv.orgnih.gov.

Upon binding to a ligand, the glucocorticoid receptor undergoes a conformational change, dissociates from chaperone proteins, and translocates into the nucleus. In the nucleus, the activated GR can regulate gene expression by binding to glucocorticoid-responsive elements (GREs) or by interacting with other transcription factors biorxiv.orgnih.govfrontiersin.org.

The unique phenylpyrazole moiety of Deacylcortivazol has been suggested to enter a solvent channel beneath the coregulatory binding site of the GR. This interaction is hypothesized to alter the shape of the AF2 surface and influence the recruitment of coregulators, potentially driving selective modulation of gene expression biorxiv.orgnih.gov.

In vitro studies using C2C12 myotubes have been employed to investigate the specific effects of DAC analogues on key processes in skeletal muscle, such as protein synthesis and Glut4 translocation, which is indicative of glucose uptake biorxiv.orgnih.gov. These studies help to understand how different compounds within the class affect muscle metabolism.

Further mechanistic insights have been gained from in vivo studies, including those involving the electroporation of genes like Fkbp5 or Foxo1 into mouse tibialis anterior muscles. These models allow for the investigation of how specific genes regulated by glucocorticoids influence protein balance in a physiological context biorxiv.orgnih.gov. Research has also identified that ligand-mediated interaction with coregulators like NCOR2 can significantly predict the effects of GR ligands on protein synthesis biorxiv.orgnih.gov. Additionally, myostatin signaling has been implicated as a crucial intermediary in glucocorticoid-induced muscle atrophy frontiersin.org.

Assessment of Therapeutic Potential in Disease Models

Preclinical models are essential for evaluating the therapeutic potential of Deacylcortivazol and its analogues in specific disease contexts.

Models of Allergic Inflammatory Conditions, e.g., Asthma

Glucocorticoids are standard treatments for a range of inflammatory and autoimmune conditions, including asthma rsc.orgresearchgate.netnih.gov. Preclinical asthma models, often induced in mice using allergens such as ovalbumin (OVA) or cockroach antigen (CA), are widely used to study key features of the disease, including airway hyper-responsiveness (AHR) and airway inflammation d-nb.infopnas.orgchondrex.comfrontiersin.org. These models can recapitulate aspects of human asthma and are valuable for testing the efficacy of novel anti-inflammatory compounds.

Models of steroid-resistant asthma, characterized by persistent inflammation despite conventional glucocorticoid treatment, are particularly important for evaluating the potential of new compounds to address this clinical challenge pnas.orgfrontiersin.orgexplorationpub.com. Highly potent glucocorticoids, including certain analogues, have demonstrated efficacy in murine asthma models, even in those exhibiting features of steroid resistance pnas.orgresearchgate.net. For instance, one study reported a highly potent glucocorticoid (VSG158) that was significantly more potent than fluticasone (B1203827) furoate (FF) in repressing lung inflammation and AHR in a mouse model, and notably, it showed activity in a steroid-resistant model where leading clinical compounds failed pnas.orgresearchgate.net.

Some DAC-like compounds have also shown promising anti-inflammatory efficacy in cellular models, comparable to that of dexamethasone nih.gov.

Models of Acute Lymphoblastic Leukemia

Glucocorticoids are a cornerstone of combination chemotherapy regimens for lymphoid malignancies, including acute lymphoblastic leukemia (ALL) nih.govresearchgate.net. Deacylcortivazol has demonstrated potent activity against childhood acute leukemia, including cases that were resistant to treatment with other glucocorticoids nih.gov.

In vitro studies using human leukemic cell lines, such as CEM-C7 and REH, have been instrumental in assessing the cytotoxic effects of DAC and its analogues rsc.orgrsc.orgnih.govnih.gov. These studies have shown that the cytotoxic activity is often dependent on GR expression rsc.orgrsc.orgresearchgate.netnih.gov.

Interestingly, studies with glucocorticoid-resistant CEM-C7 mutants indicated that DAC could still induce significant growth inhibition, albeit at higher concentrations than those required for GR saturation. This finding suggests the possibility of receptor-independent cytotoxic mechanisms for DAC at elevated concentrations nih.gov. Furthermore, the development of resistance to DAC in dexamethasone-resistant cell lines appeared to involve a two-step process nih.gov. DAC-like compounds have consistently shown cytotoxicity against leukemia cells in vitro rsc.orgrsc.orgresearchgate.netnih.gov.

Evaluation of Adverse Effect Profiles in Preclinical Settings

Preclinical evaluation of adverse effect profiles is a critical aspect of drug development for Deacylcortivazol and its analogues, particularly given the known side effects associated with conventional glucocorticoid therapy. Common adverse effects of glucocorticoids observed in preclinical models include muscle atrophy, osteoporosis, and metabolic disturbances such as insulin resistance and hyperglycemia biorxiv.orgnih.govfrontiersin.orgfda.govmdpi.comfrontiersin.orgnih.gov.

A primary goal in developing novel glucocorticoid mimetics is to identify compounds that retain the beneficial anti-inflammatory effects (mediated largely by transrepression) while minimizing undesirable side effects (often linked to transactivation) nih.govresearchgate.netresearchgate.netfrontiersin.org. Preclinical studies are designed to assess this dissociation of effects.

Studies on novel selective GR modulators (SEGRAMs), which may include DAC analogues or compounds acting through similar mechanisms involving the expanded binding pocket, have shown promise in preclinical models by demonstrating a separation between anti-inflammatory efficacy and adverse effects like hyperglycemia and bone loss nih.govfrontiersin.org. For instance, one study highlighted arylpyrazole-based GR agonists that showed comparable anti-inflammatory activity to dexamethasone but with minimal impact on insulin secretion in a beta cell model nih.gov.

Evaluation of adverse effects in preclinical settings involves monitoring various parameters. These can include changes in body weight, histological assessment of tissues like muscle and bone, measurement of bone density, and evaluation of metabolic markers such as blood glucose levels fda.govnih.gov. For example, studies in rabbits have examined the effects of glucocorticoids like dexamethasone and methylprednisolone (B1676475) on body weight and muscle fiber morphology nih.gov. Preclinical studies on other compounds, like givinostat, in models of Duchenne muscular dystrophy have reported adverse effects such as gastrointestinal disturbances, increased triglycerides, and decreased bone density fda.gov. While these examples are not specific to DAC, they illustrate the types of adverse effects evaluated in preclinical glucocorticoid research.

Advanced Methodologies in Deacylcortivazol Research

Structural Biology Techniques

Structural biology techniques provide detailed three-dimensional information about the Deacylcortivazol-receptor complex, which is essential for understanding the molecular basis of ligand binding and receptor activation.

X-ray Crystallography for Ligand-Receptor Complex Determination

X-ray crystallography has been instrumental in revealing the binding mode of Deacylcortivazol within the ligand-binding domain (LBD) of the glucocorticoid receptor. The crystal structure of the GR LBD bound to DAC and a coactivator peptide (specifically, the fourth LXXLL motif of steroid receptor coactivator 1) has been determined (PDB entry 3bqd). nih.govebi.ac.ukrcsb.orgnih.govresearchgate.net This structure provided a pivotal insight: the GR ligand binding pocket undergoes a dramatic expansion upon binding to DAC, reaching a size of 1070 ų, which is effectively double the size of the dexamethasone-bound GR ligand binding pocket (540 ų). nih.govrcsb.orgnih.govresearchgate.net

Despite occupying only about 50% of this expanded pocket space, DAC makes intricate interactions with the receptor, particularly around its phenylpyrazole group, which contributes to its high-affinity binding. nih.govrcsb.orgnih.gov This structural adaptability of the GR ligand binding pocket to accommodate the bulky phenylpyrazole group of DAC highlights a key difference compared to the binding of traditional steroids like dexamethasone (B1670325). nih.govacs.org The crystal structure also showed that this expansion of the ligand binding pocket by DAC does not disrupt the structure of the coactivator binding site. nih.govrcsb.orgnih.gov

The crystallographic data on the GR/DAC/SRC1-4 complex (PDB 3bqd) detail the assembly composition as a heterodimer of the Glucocorticoid receptor and Nuclear receptor coactivator 1. ebi.ac.uk The GR chain (Chain A) consists of residues 525-777 of Homo sapiens GR, while the coactivator chain (Chain B) is a 13-amino acid peptide from Homo sapiens Nuclear receptor coactivator 1. ebi.ac.uk

Here is a summary of the ligand binding pocket volume data:

| Ligand | GR LBD Pocket Volume (ų) | Reference |

| Dexamethasone | 540 | nih.govrcsb.orgnih.govresearchgate.net |

| Deacylcortivazol | 1070 | nih.govrcsb.orgnih.govresearchgate.net |

Advanced Spectroscopic Approaches for Conformational Analysis

While the provided search results primarily emphasize crystallographic and computational methods, spectroscopic approaches can also be valuable for studying the conformational dynamics of proteins and their interactions with ligands in solution. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy or Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS) can provide information about protein flexibility, ligand binding sites, and conformational changes induced by ligand binding. Although specific detailed applications of these advanced spectroscopic methods solely focused on Deacylcortivazol were not prominently detailed in the search results, HDX-MS has been used in structural analyses of GR LBD complexes with other ligands like dexamethasone and hydrocortisone (B1673445) to assess coregulator interaction sites and intramolecular communication nih.gov. Such methods could, in principle, be applied to study the conformational effects of Deacylcortivazol binding to the GR in solution, complementing the static snapshots provided by X-ray crystallography.

Computational and Cheminformatics Approaches

Computational and cheminformatics methods play a vital role in understanding the molecular interactions of Deacylcortivazol, predicting binding affinities, and guiding the design of novel compounds.

Molecular Docking and Ligand Binding Site Predictions

Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of a ligand to a receptor. Given the crystal structure of the GR LBD, particularly the DAC-bound form with its expanded pocket, molecular docking has been utilized to explore how various ligands, including nonsteroidal compounds, might bind to the receptor. nih.govrcsb.orgnih.gov The expanded binding pocket revealed by the DAC-bound structure provides a new template for docking studies, allowing for the prediction of binding modes for ligands that might not fit into the smaller pocket observed with traditional steroids. nih.govrcsb.orgnih.gov This is particularly relevant for the design of novel steroidal and nonsteroidal glucocorticoids aimed at exploiting the unoccupied space within the expanded pocket. nih.govrcsb.orgnih.gov Molecular docking has been used in conjunction with molecular dynamics simulations to examine structural changes in the GR LBD in response to ligand docking. mdpi.com

Molecular Dynamics (MD) Simulations of Receptor-Ligand Systems

Molecular Dynamics (MD) simulations are powerful computational tools used to simulate the time-dependent behavior of molecular systems, providing insights into the flexibility and dynamics of protein-ligand complexes. MD simulations have been applied to study the structural changes in the GR LBD upon binding to different ligands, including in the context of understanding the effects of mutations and the binding of novel compounds. mdpi.comnih.govoup.complos.orgmdpi.com

In studies involving Deacylcortivazol, MD simulations have been used to examine the structural changes in the GR LBD in response to ligand binding and to understand the communication pathways within the receptor. mdpi.comnih.gov For instance, MD simulations have revealed that the binding of certain novel compounds can lead to the formation of an unoccupied channel in the GR LBD, similar to the expanded binding pocket created by Deacylcortivazol, to accommodate bulky groups. mdpi.com MD simulations have also been used to investigate the molecular determinants of coactivator interaction with GR-ligand complexes. plos.org The dynamic nature of the GR ligand-binding pocket, as suggested by the significant expansion upon DAC binding, can be further explored and understood through MD simulations, which capture the flexibility and conformational adaptability of the receptor. acs.org

Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictive Analytics

Quantitative Structure-Activity Relationship (QSAR) modeling is a cheminformatics approach that develops predictive models correlating chemical structure with biological activity. By analyzing a series of compounds and their measured activities, QSAR models can identify structural features important for activity and predict the activity of new, untested compounds. QSAR studies have been conducted in the field of glucocorticoids to understand the relationship between structural modifications and activity. researchgate.netresearchgate.netdntb.gov.ua While the search results specifically mention QSAR in the context of "Deacylcortivazol-like pyrazole (B372694) regioisomers," indicating its application to compounds structurally related to DAC nih.govresearchgate.net, detailed QSAR models focused solely on Deacylcortivazol itself were not extensively described. However, the principles of QSAR are relevant for analyzing the impact of structural variations on the potency and selectivity of DAC-like compounds, helping to guide the synthesis and testing of new analogs with desired properties. nih.govresearchgate.netresearchgate.net Early QSAR studies on glucocorticoids established the importance of certain structural features for activity, and the unusual structure and high potency of Deacylcortivazol challenge and expand upon these traditional structure-activity relationships. nih.govdntb.gov.ua

Systems Biology and High-Throughput Screening Methodologies

Systems biology approaches, often coupled with high-throughput screening (HTS), are instrumental in deciphering the complex interactions and pathways modulated by compounds like Deacylcortivazol. HTS allows for the rapid assessment of large libraries of compounds against specific biological targets or pathways. nyu.edustanford.edubmglabtech.com

Ligand Class Analysis (LCA) for Activity Profiling and Mechanism Elucidation

Ligand Class Analysis (LCA) can be applied to study the activity profiles of Deacylcortivazol and its analogs. This involves examining how these ligands modulate various parameters of GR-mediated gene regulation, including maximal activity (Vmax or Amax) and the half maximal effective concentration (EC50). nih.govoup.com By analyzing the effects of Deacylcortivazol and related compounds on these parameters, researchers can gain insights into their mechanisms of action and classify their pharmacological profiles. nih.gov Studies have shown that Deacylcortivazol can alter the Vmax and EC50 of both induced and repressed genes regulated by GR, suggesting shared molecular interactions in both processes. nih.gov

High-Throughput Screening Assays for Glucocorticoid Receptor Transcriptional Activity Modulation

High-throughput screening assays are widely used to identify compounds that modulate GR transcriptional activity. oup.comrsc.org These assays can be designed to monitor changes in GR-mediated gene induction or repression. A new extended HTS assay has been developed to identify small molecule modulators of dexamethasone-induced GR transcriptional activity, monitoring changes in both Amax and EC50. oup.com This type of assay can be applied to screen Deacylcortivazol derivatives or libraries of compounds to find those that interact with the GR binding pocket, which is known to be expanded by Deacylcortivazol. nih.govosti.govrsc.org The optimization of such HTS assays involves titrating cell density and selecting sensitive detection reagents like luciferase. oup.com Screening libraries at multiple concentrations in the presence of varying concentrations of a known agonist like dexamethasone allows for the comprehensive analysis of compound effects on the dose-response curve. oup.com

Biochemical and Biophysical Characterization

Biochemical and biophysical methods provide detailed information about the interaction of Deacylcortivazol with the glucocorticoid receptor at a molecular level. These techniques are crucial for understanding binding affinity, transcriptional modulation, and protein interactions. unizar.esbiochemistry.orgbindresearch.orgselvita.com

Radioligand Binding Assays for Receptor Affinity

Radioligand binding assays are considered a gold standard for measuring the affinity of a ligand for its target receptor. giffordbioscience.comeurofinsdiscovery.com These assays involve using a radioactively labeled ligand (radioligand) to quantify binding to the receptor. revvity.comoncodesign-services.com Competitive radioligand binding assays are used to determine the relative affinities (Ki values) of unlabeled test compounds, such as Deacylcortivazol or its analogs, by measuring their ability to compete with a fixed concentration of radioligand for receptor binding. giffordbioscience.comoncodesign-services.comnih.gov Saturation binding assays can determine the number of binding sites (Bmax) and the dissociation constant (Kd) of the radioligand, which reflects its affinity. giffordbioscience.comrevvity.comnih.gov Deacylcortivazol has been shown to exhibit high cellular affinity for GR. nih.gov

Table 1: Radioligand Binding Assay Parameters

| Assay Type | Measurement | Output Parameter |

| Competitive | Competition with radioligand for binding | Ki, IC50 |

| Saturation | Binding at increasing radioligand concentrations | Kd, Bmax |

| Kinetic | Association and dissociation rates | Association/Dissociation Rate Constants |

Reporter Gene Assays for Transcriptional Modulation (e.g., MMTV-Luc, GRE-Luc)

Reporter gene assays are widely used to assess the ability of compounds like Deacylcortivazol to modulate GR-mediated transcription. oup.comresearchgate.netcore.ac.ukmdpi.comnih.govnih.govresearchgate.net These assays typically involve transfecting cells with a plasmid containing a reporter gene (such as luciferase) under the control of a promoter that is responsive to GR, such as the Mouse Mammary Tumor Virus (MMTV) promoter or a construct containing Glucocorticoid Response Elements (GRE-Luc). core.ac.ukmdpi.comnih.govnih.govresearchgate.net The level of reporter gene expression (e.g., luciferase activity) indicates the extent of GR transcriptional activation or repression induced by the test compound. core.ac.ukmdpi.comnih.gov Deacylcortivazol has been shown to be more potent than dexamethasone in both gene induction and repression in such assays. nih.gov Studies using MMTV-Luc reporter assays have demonstrated the transcriptional activation potential of Deacylcortivazol and its derivatives. researchgate.net

Table 2: Reporter Gene Assay Examples for GR Activity

| Reporter Construct | GR Activity Measured | Example Use with Deacylcortivazol/Analogs | Reference |

| MMTV-Luc | Transcriptional Activation | Assessing potency and efficacy of ligands | nih.govresearchgate.net |

| GRE-Luc | Transcriptional Activation | Assessing potency and efficacy of ligands | mdpi.com |

| AP-1-Luc | Transcriptional Repression | Assessing transrepression activity | nih.gov |

Protein-Protein Interaction Assays (e.g., BRET, NanoPCA) for Dimerization Studies

Deacylcortivazol, upon binding to GR, influences the receptor's conformation and its interaction with other proteins, including coactivators and corepressors. osti.govoup.com Protein-protein interaction (PPI) assays, such as Bioluminescence Resonance Energy Transfer (BRET) and NanoLuc-based Protein-Fragment Complementation Assay (NanoPCA), are valuable tools for studying these interactions and GR dimerization in live cells. nih.govnih.govmdpi.comrevvity.compromega.de BRET measures energy transfer between a bioluminescent donor and a fluorescent acceptor fused to interacting proteins, indicating their close proximity. nih.govmdpi.comrevvity.compromega.de NanoPCA is another method for detecting PPIs, including dimerization, and can be configured for high-throughput screening and studying interaction dynamics. nih.gov These assays can help elucidate how Deacylcortivazol binding affects GR dimerization and its subsequent interactions with transcriptional machinery, contributing to the understanding of its potent effects.

Future Directions and Therapeutic Development Challenges

Optimization of Deacylcortivazol-Based Scaffolds for Enhanced Selectivity and Efficacy

Optimizing deacylcortivazol-based scaffolds is a key area of research aimed at developing new glucocorticoids with improved therapeutic indices. The expanded binding pocket induced by DAC offers a unique template for the design of novel steroidal and nonsteroidal ligands nih.govtandfonline.comnih.gov. Studies exploring modifications within the phenylpyrazole ring of DAC-like compounds have shown that substitutions at the 1'- and 2'-positions can yield ligands with varying cellular affinities and potencies, suggesting different modes of interaction with the GR rsc.orgnih.gov. For instance, phenyl and 4-fluorophenyl substitutions at the 2'-position have resulted in compounds with high cellular affinity and greater potency than dexamethasone (B1670325) in leukemia cells rsc.orgrsc.org. Surprisingly, phenyl substitution at the 1'-position also produced a high-affinity ligand with significantly greater potency than dexamethasone, indicating that the expanded pocket is more accommodating than initially predicted rsc.orgnih.gov.

Further modifications to the DAC backbone, such as the addition of a C-17α furoate group, have also demonstrated enhanced GR potency through improved gene regulation nih.gov. Substituting an ester group at the C-21 position with a C-17α furoate group further increased potency nih.gov. These findings suggest that strategic modifications to the DAC scaffold can influence GR binding and activity, potentially leading to compounds with enhanced potency and reduced off-target effects nih.govnih.gov. The goal is to identify structural modifications that can selectively modulate GR activity, dissociating beneficial anti-inflammatory or anti-cancer effects from undesirable side effects like metabolic disturbances or bone loss nih.govbiorxiv.org.

Strategies for Overcoming Acquired Resistance in Therapeutic Applications

Acquired resistance to glucocorticoids is a major obstacle in the treatment of various diseases, including lymphoid malignancies mdpi.comresearchgate.net. Deacylcortivazol has shown potent antileukemic activity, including in some cases of childhood acute leukemia that were resistant to other glucocorticoids nih.govresearchgate.net. This suggests that DAC's unique mechanism of action, particularly its interaction with the expanded GR binding pocket, might offer a way to circumvent some resistance mechanisms nih.govtandfonline.comnih.gov.

Research into overcoming acquired resistance with deacylcortivazol derivatives could focus on several strategies. One approach involves designing compounds that maintain high affinity and efficacy even in the presence of common GR mutations or alterations in co-regulator profiles that contribute to resistance nih.gov. Understanding how DAC interacts with resistant GR variants is crucial for this. Additionally, exploring combination therapies where DAC-based compounds are used alongside other agents that target complementary pathways or resistance mechanisms could be beneficial. While the provided search results highlight DAC's potency in resistant leukemia cells, further detailed research into the specific mechanisms by which DAC overcomes resistance is needed to inform the design of next-generation therapies researchgate.net.

Exploration of Novel Glucocorticoid Receptor Binding Pocket Interactions for Drug Discovery

The discovery that deacylcortivazol binding dramatically expands the GR ligand binding pocket has opened new avenues for drug discovery nih.govtandfonline.comnih.govosti.gov. This expanded pocket provides a larger and potentially more malleable target for novel ligands, including those that may not fit into the conventional GR binding site occupied by classic steroids like dexamethasone nih.govtandfonline.comnih.gov.

Researchers are exploring this expanded pocket to design compounds with novel interaction profiles that could lead to selective GR modulation nih.govtandfonline.comnih.govrsc.orgmdpi.com. By targeting specific subregions of the expanded pocket or inducing distinct conformational changes in the receptor, it may be possible to develop ligands that preferentially activate or repress specific sets of GR-regulated genes nih.govnih.gov. This could allow for the dissociation of desired therapeutic effects (e.g., anti-inflammatory or pro-apoptotic) from unwanted side effects (e.g., metabolic changes) nih.govbiorxiv.org. Studies using techniques like X-ray crystallography and molecular dynamics simulations are essential to map these novel interactions and guide the rational design of new ligands nih.govtandfonline.comnih.govosti.govnih.govmdpi.com. The use of the DAC-bound GR structure (PDB code: 3BQD) as a template for docking studies of other potentially bulky ligands, such as certain triterpenoids, further illustrates the utility of this expanded pocket concept in drug discovery researchgate.netmdpi.com.

Integration of Multi-Omics Data for Comprehensive Mechanistic Understanding

A comprehensive understanding of how deacylcortivazol and its derivatives exert their effects requires integrating data from multiple "omics" layers, including genomics, transcriptomics, proteomics, and metabolomics encyclopedia.pubquanticate.comfrontiersin.org. Multi-omics approaches can provide a holistic view of the biological systems influenced by these compounds, revealing complex molecular networks and pathways involved in their therapeutic actions and potential side effects encyclopedia.pubquanticate.comfrontiersin.orgepilepsygenetics.net.

Integrating multi-omics data can help to:

Identify the full spectrum of genes and proteins regulated by deacylcortivazol and its derivatives in different cell types and disease contexts. quanticate.comfrontiersin.org

Uncover the specific signaling pathways that are activated or repressed by these compounds, providing insights into their mechanisms of action. encyclopedia.pubquanticate.comfrontiersin.org

Identify biomarkers that can predict response to treatment or the likelihood of developing side effects. quanticate.comfrontiersin.orgarxiv.org

Gain a deeper understanding of the molecular basis of glucocorticoid resistance and how DAC-based compounds might overcome it. frontiersin.org

While the provided search results discuss multi-omics approaches in the context of understanding disease mechanisms and drug discovery in general, their specific application to deacylcortivazol research would involve generating and integrating these types of data to build a more complete picture of its cellular effects encyclopedia.pubquanticate.comfrontiersin.orgepilepsygenetics.netarxiv.org. This requires sophisticated computational tools and data integration techniques to handle the high dimensionality and heterogeneity of multi-omics datasets frontiersin.orgarxiv.org.

Clinical Translation Challenges and Opportunities for Deacylcortivazol Derivatives

Translating promising preclinical findings for deacylcortivazol derivatives into successful clinical therapies faces several challenges inherent in drug development. These include demonstrating safety and efficacy in human populations, optimizing pharmacokinetic and pharmacodynamic properties, and navigating regulatory pathways fda.gov.

Opportunities for deacylcortivazol derivatives lie in their potential to offer improved therapeutic profiles compared to existing glucocorticoids. Their potent activity and potential to overcome resistance, particularly in diseases like acute lymphoblastic leukemia, make them attractive candidates for further development nih.govresearchgate.net. The ability to design more selective compounds by targeting the expanded GR binding pocket could lead to therapies with reduced side effects, addressing a major limitation of current glucocorticoid treatment nih.govbiorxiv.org.

However, the complexity of GR signaling and the potential for off-target effects remain challenges mdpi.combiorxiv.org. Rigorous preclinical testing and well-designed clinical trials are necessary to evaluate the benefit-risk profile of any deacylcortivazol derivative . The development of selective glucocorticoid receptor modulators (SEGRAs or SGRMs) based on the DAC scaffold is an active area, but none have yet reached clinical approval, highlighting the difficulties in achieving the desired selectivity while maintaining efficacy researchgate.netnih.govrsc.org. Challenges in rare disease drug development, such as small patient populations and genotypic/phenotypic heterogeneity, may also be relevant if deacylcortivazol derivatives are pursued for rare conditions where glucocorticoids are used fda.govallucent.com.

Q & A

Basic Research Questions

Q. How does Deacylcortivazol interact with the glucocorticoid receptor (GR) at a structural level?

- Methodological Answer : Structural insights are best obtained via X-ray crystallography and molecular dynamics simulations. Studies reveal that Deacylcortivazol binds to the GR ligand-binding domain (LBD), inducing conformational changes that double the pocket size through interactions with residues Asn564 and Gln570. The 2'-aryl-pyrazole moiety is critical for hydrogen bonding to Arg611, stabilizing the active receptor conformation . Initial characterization should include competitive binding assays (e.g., against dexamethasone) and co-crystallization trials with GR-LBD fragments.

Q. What experimental approaches are recommended for initial characterization of Deacylcortivazol's pharmacological properties?

- Methodological Answer : Use a tiered workflow:

In vitro binding assays : Measure receptor affinity via fluorescence polarization or scintillation proximity assays.

Functional studies : Assess transcriptional activation/repression in GR-responsive cell lines (e.g., luciferase reporter assays).

Structural analysis : Prioritize high-resolution crystallography (≥2.5 Å) to resolve ligand-receptor interactions.

Ensure reproducibility by documenting solvent conditions, temperature, and protein purification protocols. Cross-validate results with orthogonal methods (e.g., surface plasmon resonance) .

Q. What methodological considerations are critical when assessing Deacylcortivazol's binding affinity in vitro?

- Methodological Answer : Key factors include:

- Ligand solubility : Optimize DMSO concentrations (<0.1% to avoid solvent effects).

- Receptor preparation : Use purified GR-LBD with confirmed stability (e.g., circular dichroism).

- Control ligands : Include dexamethasone or cortisol as benchmarks.

- Data normalization : Express results as % displacement relative to controls. Statistical validation (e.g., triplicate runs, ANOVA) is essential to minimize batch variability .

Advanced Research Questions

Q. How can researchers resolve contradictions between biochemical efficacy data and structural binding models of Deacylcortivazol?

- Methodological Answer : Discrepancies often arise from experimental conditions (e.g., pH, co-factor availability) or model limitations. Address this by:

Replicating assays : Test under identical conditions (e.g., buffer composition, temperature).